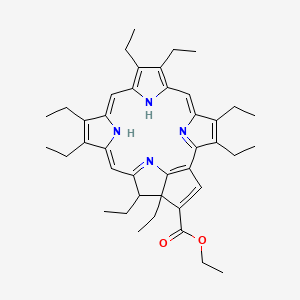
NT2 Purpurin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NT2 Purpurin is used in photodynamic therapy of induced tumors.
Applications De Recherche Scientifique
Photodynamic Therapy
Mechanism and Effectiveness
Photodynamic therapy (PDT) utilizes photosensitizers like NT2 Purpurin to induce cytotoxic effects on cancer cells when exposed to light. Studies have demonstrated that this compound can significantly regress tumors in vivo when combined with light exposure. For instance, a study involving rats with induced urothelial tumors showed that this compound, at doses of 5.0 and 2.5 micrograms per gram body weight, led to statistically significant tumor regression compared to controls (p < 0.02) when treated with red light .
Case Study: Tumor Regression in Rats
| Dose (μg/g) | Tumor Regression (p-value) |
|---|---|
| 5.0 | < 0.02 |
| 2.5 | < 0.02 |
| 1.0 | < 0.02 |
This demonstrates the potential of this compound as a potent photosensitizer for treating various cancers through PDT.
Neuroprotective Effects
Oxidative Stress Mitigation
This compound has shown promise in neuroprotection against oxidative stress-related damage. In a study involving HT22 cells, this compound effectively reduced reactive oxygen species (ROS) formation and improved cell viability under oxidative stress conditions induced by hydrogen peroxide . The compound's ability to modulate key proteins involved in apoptosis, such as Bcl-2 and Bax, further underscores its neuroprotective capabilities.
Case Study: Neuroprotection in HT22 Cells
| Condition | Bax Level (%) | Bcl-2 Level (%) |
|---|---|---|
| Control | 100 | 100 |
| H₂O₂ + DMSO | 469.7 | 24.2 |
| H₂O₂ + this compound | 336.5 | 55.9 |
This data indicates that this compound can restore balance in apoptotic signaling pathways disrupted by oxidative stress.
Antioxidant Properties
Mechanism of Action
This compound exhibits robust antioxidant properties, which contribute significantly to its pharmacological effects. Its ability to scavenge free radicals and reduce oxidative stress makes it a candidate for treating diseases linked with oxidative damage .
Applications in Disease Management
The antioxidant action of this compound has implications for various conditions, including:
- Neurodegenerative Diseases: By reducing oxidative stress, it may help manage conditions like Alzheimer's disease.
- Cancer: Its ability to mitigate oxidative damage supports its role in cancer prevention and therapy.
Summary of Applications
The following table summarizes the applications of this compound based on current research findings:
Propriétés
Numéro CAS |
99128-91-3 |
|---|---|
Formule moléculaire |
C41H54N4O2 |
Poids moléculaire |
632.9 g/mol |
Nom IUPAC |
ethyl 5,11,12,16,17,21,22,26-octaethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),3,7,9,11,13,15,17,19,21-undecaene-4-carboxylate |
InChI |
InChI=1S/C41H52N4O2/c1-10-23-24(11-2)34-21-36-27(14-5)28(15-6)38(44-36)29-19-31(40(46)47-18-9)41(17-8)30(16-7)37(45-39(29)41)22-35-26(13-4)25(12-3)33(43-35)20-32(23)42-34/h19-22,30,42-43H,10-18H2,1-9H3 |
Clé InChI |
VAVOKFPYRGBZQU-XTOKEVBZSA-N |
SMILES |
CCC1C2=NC3=C(C=C(C13CC)C(=O)OCC)C4=NC(=CC5=C(C(=C(N5)C=C6C(=C(C(=C2)N6)CC)CC)CC)CC)C(=C4CC)CC |
SMILES canonique |
CCC1C2=NC3=C(C=C(C13CC)C(=O)OCC)C4=NC(=CC5=C(C(=C(N5)C=C6C(=C(C(=C2)N6)CC)CC)CC)CC)C(=C4CC)CC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NT-2 purpurin NT2 purpurin purpurin NT 2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















